molecular formula C14H11FO3 B6397790 2-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261994-27-7

2-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397790
CAS RN: 1261994-27-7
M. Wt: 246.23 g/mol
InChI Key: SKAMJXVUMSTJAT-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-hydroxymethylphenyl)benzoic acid, or 2F4HPB, is an important organic compound with a wide range of applications in the field of medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has a high boiling point and is relatively stable, making it a good candidate for various laboratory experiments. In

Mechanism of Action

The mechanism of action of 2F4HPB is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules in order to facilitate the formation of new compounds. This mechanism of action is believed to be responsible for the compound's wide range of applications in the field of medicinal chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2F4HPB are still being studied. However, some studies have shown that the compound has antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications. Additionally, the compound has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

2F4HPB has several advantages for use in laboratory experiments. The compound is relatively stable and has a high boiling point, making it suitable for use in a variety of experiments. Additionally, the compound is relatively inexpensive and can be synthesized in high yields, making it an attractive option for researchers. However, the compound is sensitive to light and air, making it necessary to use proper storage and handling procedures when using the compound in experiments.

Future Directions

Given the potential applications of 2F4HPB in the field of medicinal chemistry, there are many potential future directions for research. These include further investigation into the compound's mechanism of action, its potential therapeutic applications, and its potential applications in cancer therapy. Additionally, further research could be conducted into the compound's potential uses in the synthesis of other organic compounds, such as fluorescent dyes and other compounds used in the study of cell biology. Finally, further research could be conducted into the compound's potential uses in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

2F4HPB can be synthesized through a variety of methods, including the reaction of 4-hydroxymethylphenyl benzoic acid with bromotrifluoroacetone, followed by a catalytic reaction with a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or acetonitrile (ACN). The reaction is typically carried out at room temperature and is highly efficient, producing 95% yield.

Scientific Research Applications

2F4HPB is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent dyes and other compounds used in the study of cell biology. In addition, the compound is used in the study of various biochemical and physiological processes, such as enzyme activity, protein folding, and DNA replication.

properties

IUPAC Name

2-fluoro-4-[4-(hydroxymethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAMJXVUMSTJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689107
Record name 3-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261994-27-7
Record name 3-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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